molecular formula C12H14N2O5 B5224871 2-[[2-(4-Nitrophenyl)acetyl]amino]ethyl acetate

2-[[2-(4-Nitrophenyl)acetyl]amino]ethyl acetate

Cat. No.: B5224871
M. Wt: 266.25 g/mol
InChI Key: AJWHVDGDJHYJSY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[[2-(4-Nitrophenyl)acetyl]amino]ethyl acetate is an organic compound that belongs to the class of nitroaromatic compounds It is characterized by the presence of a nitrophenyl group attached to an acetylaminoethyl acetate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[[2-(4-Nitrophenyl)acetyl]amino]ethyl acetate typically involves the reaction of 4-nitrophenylacetic acid with ethyl acetate in the presence of a suitable catalyst. The reaction conditions often include the use of a base such as triethylamine to facilitate the formation of the desired product. The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials.

Industrial Production Methods

In an industrial setting, the production of this compound may involve a continuous flow process to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can lead to the large-scale production of this compound.

Chemical Reactions Analysis

Types of Reactions

2-[[2-(4-Nitrophenyl)acetyl]amino]ethyl acetate can undergo various chemical reactions, including:

    Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.

    Reduction: The nitro group can be reduced to an amino group under suitable conditions.

    Substitution: The acetylaminoethyl acetate moiety can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like hydrogen gas in the presence of a palladium catalyst or sodium borohydride can be employed.

    Substitution: Nucleophiles such as amines or thiols can react with the acetylaminoethyl acetate moiety under basic conditions.

Major Products Formed

    Oxidation: Formation of nitro derivatives.

    Reduction: Formation of amino derivatives.

    Substitution: Formation of substituted acetylaminoethyl acetate derivatives.

Scientific Research Applications

2-[[2-(4-Nitrophenyl)acetyl]amino]ethyl acetate has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme activities and protein interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-[[2-(4-Nitrophenyl)acetyl]amino]ethyl acetate involves its interaction with molecular targets such as enzymes and receptors. The nitrophenyl group can participate in electron transfer reactions, while the acetylaminoethyl acetate moiety can form hydrogen bonds and other interactions with biological molecules. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-[[2-(4-Nitrophenyl)acetyl]amino]ethyl benzoate
  • 2-[[2-(4-Nitrophenyl)acetyl]amino]ethyl propionate
  • 2-[[2-(4-Nitrophenyl)acetyl]amino]ethyl butyrate

Uniqueness

2-[[2-(4-Nitrophenyl)acetyl]amino]ethyl acetate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the nitrophenyl group enhances its reactivity, while the acetylaminoethyl acetate moiety provides versatility in chemical modifications and interactions with biological targets.

Properties

IUPAC Name

2-[[2-(4-nitrophenyl)acetyl]amino]ethyl acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N2O5/c1-9(15)19-7-6-13-12(16)8-10-2-4-11(5-3-10)14(17)18/h2-5H,6-8H2,1H3,(H,13,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AJWHVDGDJHYJSY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OCCNC(=O)CC1=CC=C(C=C1)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.